molecular formula C19H20ClN3O5S B2942669 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate CAS No. 1164102-31-1

3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate

Cat. No.: B2942669
CAS No.: 1164102-31-1
M. Wt: 437.9
InChI Key: CTSJBTMUPNNKAO-UHFFFAOYSA-M
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Description

3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazolium core, a morpholine ring, and phenyl groups. Its unique chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate typically involves multiple steps. One common method includes the reaction of 4-methylphenylhydrazine with phenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized using an oxidizing agent such as bromine or iodine to form the thiadiazole ring. The morpholine ring is introduced through a nucleophilic substitution reaction, and the final perchlorate salt is obtained by treating the compound with perchloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiadiazolidines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiadiazolidines

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole and morpholine moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylphenyl)-5-(morpholin-4-yl)-2-phenyl-1,2lambda5,4-thiadiazol-2-ylium perchlorate is unique due to its combination of a thiadiazole ring with morpholine and phenyl groups.

Properties

IUPAC Name

4-[3-(4-methylphenyl)-2-phenyl-1,2,4-thiadiazol-2-ium-5-yl]morpholine;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N3OS.ClHO4/c1-15-7-9-16(10-8-15)18-20-19(21-11-13-23-14-12-21)24-22(18)17-5-3-2-4-6-17;2-1(3,4)5/h2-10H,11-14H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSJBTMUPNNKAO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=[N+](SC(=N2)N3CCOCC3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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